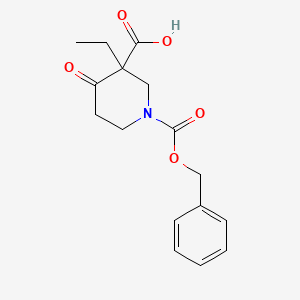

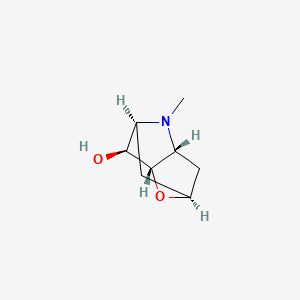

alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate can be synthesized through several methods:

Esterification Method: This involves the reaction of sucrose with fatty acid esters (such as stearic acid esters) in the presence of a catalyst like potassium carbonate.

Solvent-Free Method: In this method, sucrose and fatty acid esters are heated together with a catalyst, without the use of solvents.

Microemulsion Method: This involves dissolving sucrose in a solvent like propylene glycol, followed by the addition of a surfactant and a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through filtration, solvent extraction, and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate undergoes several types of chemical reactions:

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to produce sucrose and fatty acids.

Enzymatic Hydrolysis: Enzymes like lipases can catalyze the hydrolysis of the compound, yielding sucrose and fatty acids.

Common Reagents and Conditions

Acidic or Basic Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide at elevated temperatures.

Enzymatic Hydrolysis: Utilizes specific enzymes like lipases under mild conditions (room temperature to 40°C).

Major Products Formed

Sucrose: A disaccharide composed of glucose and fructose.

Fatty Acids: Such as stearic acid, depending on the specific fatty acid ester used in the synthesis.

Aplicaciones Científicas De Investigación

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate involves its surfactant properties. It reduces the surface tension between different phases, thereby enhancing the mixing and stability of emulsions. In biological systems, it acts as a permeation enhancer by disrupting the lipid bilayer of cell membranes, increasing the permeability of the membrane to various substances .

Comparación Con Compuestos Similares

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid. Similar compounds include:

Sucrose Monolaurate: Composed of sucrose and lauric acid, used as a surfactant and emulsifier.

Sucrose Stearate: Similar to this compound but with different fatty acid chains.

Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid, used in similar applications

This compound stands out due to its specific fatty acid chain, which imparts unique properties such as higher melting point and different solubility characteristics .

Propiedades

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)42-30(20-32)28(38)25(35)22(41-30)19-39-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29+,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBOGHRNRJTFBS-GIAQMHKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@]1([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B7933826.png)

![1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B7933834.png)

![4-(2-(5-methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B7933865.png)

![potassium;(2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate](/img/structure/B7933888.png)

![[(1R,4aS,5R,7aR)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate](/img/structure/B7933910.png)

![methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate](/img/structure/B7933918.png)